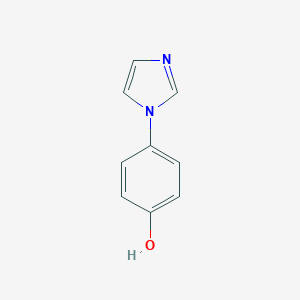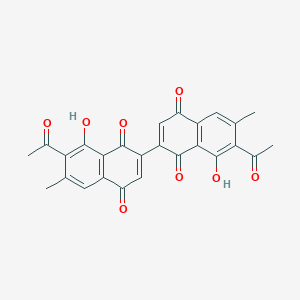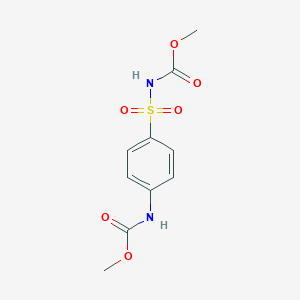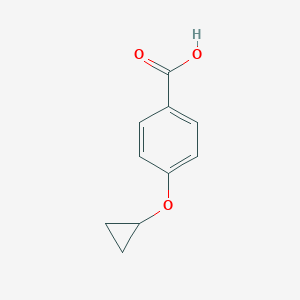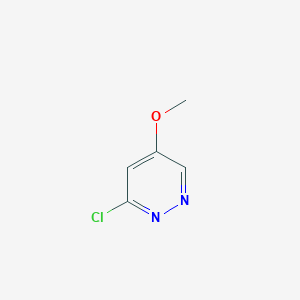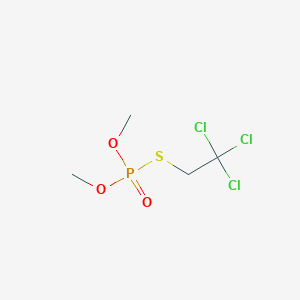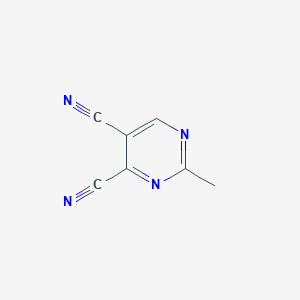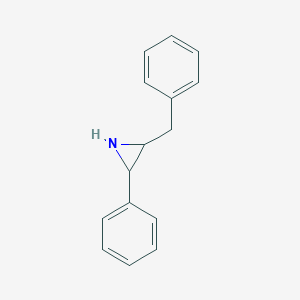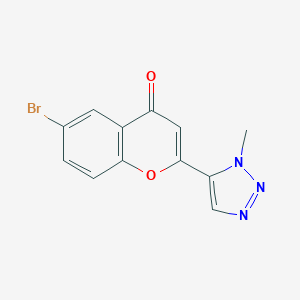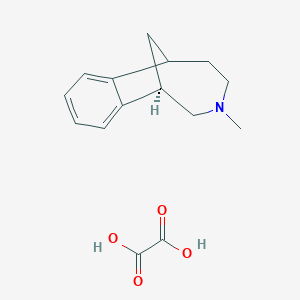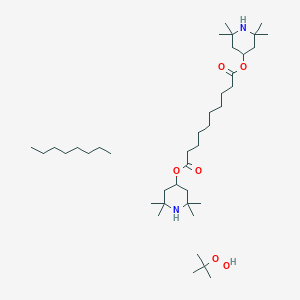
Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate
Overview
Description
Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate is not directly discussed in the provided papers. However, we can infer from the synthesis of similar compounds that it is likely a derivative of sebacic acid, which is a dicarboxylic acid, and may be used in applications similar to other sebacate esters. For instance, bis(2-ethylhexyl)ester of sebacic acid is a synthetic lubricant with applications in aerospace, automobile, and manufacturing industries .
Synthesis Analysis
The synthesis of bis(2-ethylhexyl)sebacate, a related compound, was achieved without the use of external catalysts under subcritical and near-critical conditions of 2-ethylhexanol. This method showed that equilibrium conversion could be reached within an hour, even at lower temperatures of 523 K, suggesting a potentially efficient synthesis route for sebacate esters . Similarly, bis(2-benzimidazolyl) octane was synthesized using sebacic acid and o-phenylenediamine, catalyzed to form the desired product . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of bis(2-benzimidazolyl) octane, which is another sebacate derivative, was characterized by 1H NMR, IR, elemental analysis, and X-ray single-crystal diffraction. The compound crystallizes in a monoclinic space group with specific cell dimensions and features intermolecular hydrogen bonding that stabilizes the crystal structure . This suggests that this compound may also exhibit a well-defined crystal structure with potential for intermolecular interactions.
Chemical Reactions Analysis
The synthesis of bis(2,2,6,6-tetramethyl-4-piperidinyl) maleate, a compound structurally related to the target molecule, involved the use of dimethyl maleate and 2,2,6,6-tetramethyl-4-piperidinol with a zeolite-supported catalyst. The reaction conditions were optimized for high yield and selectivity, and the catalyst could be recycled, indicating a sustainable approach to synthesizing similar compounds .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, we can look at similar compounds for insight. For example, bis(3,5-dibromosalicyl) sebacate, a bifunctional protein crosslinking reagent, was shown to modify hemoglobin, affecting its oxygen affinity and thermal stability. This indicates that sebacate derivatives can have significant biochemical effects and may possess unique physical and chemical properties .
Scientific Research Applications
Light Stabilizer in Polymers
- Tinuvin 770 acts as a potent light stabilizer in various polymer materials. It helps prevent deterioration and discoloration of polymer compounds, essential for maintaining their quality over time (Ota et al., 2019).
Inhibitor of L-type Ca2+ Channels
- It has been identified as an inhibitor of L-type Ca2+ channels in certain cell types. This discovery emerged from the observation that Tinuvin 770 could be extracted from laboratory plastic tubes and was shown to affect calcium channels in specific cellular experiments (Glossmann et al., 1993).
Analyzing Degradation in Polymer Systems
- The compound has been used in studies to understand the degradation processes in polymers. For instance, its behavior in different polymer systems under various conditions was analyzed to gauge its efficacy in retarding polymer degradation (Paine et al., 2014).
Role in Plastic Contamination
- Tinuvin 770 has been identified as a contaminant in mass spectrometry applications, particularly in cases where it leaches from laboratory plastics. This has implications for the accuracy and reliability of mass spectrometry data (Schauer et al., 2013).
Impact on Cardiac Myocytes
- In medical research, Tinuvin 770 has been studied for its effects on cardiac myocytes, revealing that it can cause cell damage and ATP depletion, which can be critical for understanding its biological impacts (Sótonyi et al., 2001).
Influence on Polymer Oxidation and Stability
- The compound's impact on the oxidation and stability of polymers, such as polypropylene, has been explored. It is significant for its roles in both photostabilization and antioxidation in polymer films (Allen, 1980).
Safety and Hazards
Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate is classified as Aquatic Chronic 4 according to the Globally Harmonized System (GHS) . Its storage class code is 10 - Combustible liquids . The flash point is 110 °C - closed cup . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .
properties
IUPAC Name |
bis(2,2,6,6-tetramethyl-1-octoxypiperidin-4-yl) decanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H84N2O6/c1-11-13-15-17-23-27-31-49-45-41(3,4)33-37(34-42(45,5)6)51-39(47)29-25-21-19-20-22-26-30-40(48)52-38-35-43(7,8)46(44(9,10)36-38)50-32-28-24-18-16-14-12-2/h37-38H,11-36H2,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIVCXJNIBEGCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCON1C(CC(CC1(C)C)OC(=O)CCCCCCCCC(=O)OC2CC(N(C(C2)(C)C)OCCCCCCCC)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H84N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
737.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
122586-52-1 | |
| Record name | Tinuvin 123 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122586-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate as a hindered amine light stabilizer (HALS)?
A: this compound, also known as TINUVIN®123, acts as a HALS primarily through a cyclic process involving the formation and regeneration of stable nitroxyl radicals. While the exact mechanism is debated, one proposed pathway involves the initial abstraction of a hydrogen atom from the polymer matrix by reactive species generated from polymer degradation. This creates a polymer alkyl radical, which then reacts with the nitroxyl radical of this compound, forming a stable alkyl-aminoether. This species can further react with peroxy radicals, effectively scavenging them and regenerating the nitroxyl radical to continue the cycle. [, ]
Q2: What structural modification of this compound has been observed under high temperatures and what is its significance?
A: Research using desorption electrospray ionization mass spectrometry (DESI-MS) revealed that this compound undergoes a significant structural modification at high curing temperatures (around 260°C) and even under simulated physiological conditions (80°C, full solar spectrum). The modification involves the cleavage of the N-OR bond in one of the piperidine rings, resulting in the conversion of the N-ether piperidine moiety (N-OC8H17) to a secondary piperidine (N-H). This finding suggests an alternative pathway for the generation of the nitroxyl radical, crucial for the antioxidant activity of HALS. This pathway, involving N-OR bond cleavage, had not been previously described for the N-ether subclass of HALS. []
Q3: Can this compound be directly detected in polymer coatings, and what insights can this provide about polymer degradation?
A: Yes, this compound can be directly detected in situ from a thermoset polymer coating using Liquid Extraction Surface Analysis (LESA) coupled with mass spectrometry. This technique requires no sample preparation and allows for the detection of not only the HALS but also polymer degradation products like melamine (1,3,5-triazine-2,4,6-triamine). The detection of melamine, in particular, can be linked to the phenomenon known as polymer "blooming", characterized by powder-like deposits on the coating's surface. This direct detection method provides valuable insights into the mechanisms of polymer degradation and highlights the effectiveness of LESA-MS as a powerful tool for polymer analysis. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



